molecular formula C23H26ClN5O3S B2855470 3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide CAS No. 1189470-92-5

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide

Cat. No. B2855470
CAS RN: 1189470-92-5
M. Wt: 488
InChI Key: YWOKUZDQXMZVGN-UHFFFAOYSA-N
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Description

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O3S and its molecular weight is 488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Novel pyrazole carboxamide derivatives, including structures similar to the compound of interest, have been synthesized and analyzed for their structural properties. For instance, Lv et al. (2013) reported the synthesis of a series of novel pyrazole carboxamide derivatives containing a piperazine moiety, determined by IR, 1H NMR, and HRMS spectroscopy, with the structure confirmed by X-ray crystal analysis (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013). This research highlights the structural diversity and complexity of these molecules, providing a foundation for further exploration of their biological activities.

Antimicrobial Activity

Derivatives of pyrazole carboxamide, including piperazine and triazolo-pyrazine derivatives, have been synthesized and evaluated for their antimicrobial efficacy. Patil et al. (2021) synthesized two series of new piperazine derivatives and triazolo-pyrazine derivatives, showing promising results against bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (M. Patil, Anurag Noonikara-Poyil, S. Joshi, Shivaputra A Patil, S. Patil, Abby M. Lewis, A. Bugarin, 2021).

Anticancer Properties

Research into the anticancer properties of similar compounds has shown that certain derivatives can exhibit significant antiobesity activity related to CB1 receptor antagonism. Srivastava et al. (2007) synthesized analogues of diaryl dihydropyrazole-3-carboxamides and evaluated their activities for appetite suppression and body weight reduction in animal models, attributing significant body weight reduction in vivo to their CB1 antagonistic activity (Brijesh Kumar Srivastava, A. Joharapurkar, S. Raval, Jayendra Z. Patel, R. Soni, P. Raval, Archana Gite, Amitgiri Goswami, N. Sadhwani, N. Gandhi, H. Patel, Bhupendra Mishra, M. Solanki, B. Pandey, Mukul R Jain, P. Patel, 2007).

Molecular Docking Studies

The compound and its derivatives have also been involved in molecular docking studies to evaluate their potential as ligands for specific receptors, indicating the relevance of these compounds in drug discovery and development processes. For example, the antimicrobial activity of new piperazine derivatives and triazolo-pyrazine derivatives was further supported by molecular docking studies, suggesting a basis for the development of more potent antimicrobials (M. Patil et al., 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological functions.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity. The affinity data suggests that the compound has a strong binding affinity for the 5-HT2A receptor, with a Ki value of 1.94nM . This interaction can lead to changes in the receptor’s function, potentially altering neurotransmission.

Biochemical Pathways

The compound’s interaction with the 5-HT2A receptor and the Alpha-1A adrenergic receptor can affect various biochemical pathways. These pathways are involved in a range of physiological processes, including mood regulation, cognition, and cardiovascular function .

Pharmacokinetics

It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-17-6-3-4-7-18(17)15-25-22(30)21-16-27(2)26-23(21)33(31,32)29-12-10-28(11-13-29)20-9-5-8-19(24)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOKUZDQXMZVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1-methyl-N-(2-methylbenzyl)-1H-pyrazole-4-carboxamide

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